Lipophilicity Advantage (XLogP3) vs. Unsubstituted 4-(Trifluoromethyl)benzenesulfonamide Core
The target compound exhibits a computed XLogP3 of 3.4 [1], representing a +2.1 log unit increase over the unsubstituted 4-(trifluoromethyl)benzenesulfonamide core (XLogP3 = 1.3, CAS 830-43-3) [2]. This increase is attributable to the 2,2-di(furan-2-yl)ethyl substituent. In medicinal chemistry, a ΔXLogP of ≥1.0 is considered sufficient to alter passive membrane permeability, plasma protein binding, and volume of distribution [3]. The target compound's XLogP3 of 3.4 falls within the optimal range (1–4) for oral drug-likeness per Lipinski guidelines, while the core sulfonamide alone (XLogP3 = 1.3) resides at the lower boundary, potentially limiting cellular penetration in phenotypic screens.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4; TPSA = 80.8 Ų |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzenesulfonamide (CAS 830-43-3): XLogP3 = 1.3; TPSA = 63.2 Ų |
| Quantified Difference | ΔXLogP3 = +2.1 (2.6-fold higher lipophilicity); ΔTPSA = +17.6 Ų |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); values from kuujia.com and PubChem |
Why This Matters
A 2.6-fold higher XLogP3 places the target compound closer to the lipophilicity sweet-spot for cell-based assays, reducing the risk of false negatives in phenotypic screening compared to the more polar core sulfonamide.
- [1] Kuujia.com. CAS No. 2319897-53-3 (N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide). Computed properties: XLogP3 3.4, TPSA 80.8. Accessed 2026-05-09. View Source
- [2] PubChem. 4-(Trifluoromethyl)benzenesulfonamide (CAS 830-43-3). XLogP3 Property Value 1.3 (Computed by XLogP3 3.0, PubChem release 2025.09.15). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001; 46(1–3): 3–26. View Source
